molecular formula C7H13ClF3N B1379359 2-Methyl-3-(trifluoromethyl)piperidine hydrochloride CAS No. 1803599-20-3

2-Methyl-3-(trifluoromethyl)piperidine hydrochloride

Cat. No.: B1379359
CAS No.: 1803599-20-3
M. Wt: 203.63 g/mol
InChI Key: SZONPCFCBXLSPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-(trifluoromethyl)piperidine hydrochloride is a chemical compound with the molecular formula C7H13ClF3N and a molecular weight of 203.63 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring with a methyl group and a trifluoromethyl group attached .

Scientific Research Applications

Protoporphyrinogen IX Oxidase Inhibitors

Trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors have been explored for their structural characteristics, showcasing the influence of trifluoromethyl groups on molecular conformation and interactions. This research may provide insights into how 2-Methyl-3-(trifluoromethyl)piperidine hydrochloride could behave as a part of more complex molecules in biochemical pathways or as a potential inhibitor in targeted applications (Li et al., 2005).

Fluorescent Sensors

The development of hydrazide-based fluorescent sensors for metal ions, which incorporate piperidine structures, demonstrates the utility of piperidine derivatives in creating sensitive and selective probes for biological and environmental monitoring. This could suggest avenues for this compound in the development of novel sensing materials (Wang et al., 2014).

Piperidone Derivatives in Biological Activities

Research into 2,6-diaryl-3-methyl-4-piperidone derivatives highlights the potential of piperidine-based compounds in medicinal chemistry, particularly in relation to their analgesic, local anaesthetic, and antifungal activities. This suggests that derivatives like this compound could hold promise in drug development for a range of therapeutic applications (Rameshkumar et al., 2003).

CO2 Absorption Characteristics

Studies on heterocyclic amines and their CO2 absorption characteristics offer insights into how structural variations, including trifluoromethyl substitution, affect their reactivity and efficiency in carbon capture processes. This area of research could indicate potential industrial applications for this compound in environmental technologies (Robinson et al., 2011).

Properties

IUPAC Name

2-methyl-3-(trifluoromethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3N.ClH/c1-5-6(7(8,9)10)3-2-4-11-5;/h5-6,11H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZONPCFCBXLSPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-3-(trifluoromethyl)piperidine hydrochloride
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Reactant of Route 5
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Reactant of Route 6
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